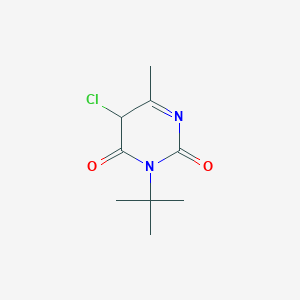

3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione

Description

Terbacil is a selective herbicide widely used to control broadleaf weeds and grasses in various crops, including apples, mint, sugarcane, and alfalfa . It is a synthetic organic compound belonging to the class of uracil herbicides. Terbacil is known for its effectiveness in inhibiting photosynthesis in target plants, making it a valuable tool in agricultural weed management .

Properties

Molecular Formula |

C9H13ClN2O2 |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

3-tert-butyl-5-chloro-6-methyl-5H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13ClN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h6H,1-4H3 |

InChI Key |

FNEQOVOLKIIMTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=O)N(C(=O)C1Cl)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of terbacil typically involves the alkylation of 6-methyluracil. The process begins with the reaction of 6-methyluracil with tert-butyl chloride in the presence of a base, such as sodium hydroxide, to form 3-tert-butyl-6-methyluracil . This intermediate is then chlorinated to produce terbacil. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale manufacturing .

Chemical Reactions Analysis

Terbacil undergoes various chemical reactions, including:

Oxidation: Terbacil can be oxidized to form hydroxylated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Hydrolysis: In the presence of water, terbacil can hydrolyze to form 3-tert-butyl-6-methyluracil and hydrochloric acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, nucleophiles such as ammonia, and water for hydrolysis. The major products formed from these reactions are hydroxylated terbacil, substituted uracil derivatives, and 3-tert-butyl-6-methyluracil .

Scientific Research Applications

Terbacil has a wide range of scientific research applications:

Agriculture: It is primarily used as a herbicide to control weeds in crops like apples, mint, and sugarcane.

Environmental Science: Studies have evaluated its impact on soil and water quality, given its potential to leach into groundwater.

Plant Physiology: Research has explored its effects on photosynthesis and plant metabolism.

Weed Management: Terbacil-based treatments have been studied for their efficacy in managing specific weed species, such as hair fescue in lowbush blueberry fields.

Mechanism of Action

Terbacil exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, blocking the electron transport chain and preventing the synthesis of adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH). This disruption leads to a cessation of photosynthetic activity, ultimately causing the death of the plant .

Comparison with Similar Compounds

Terbacil is structurally similar to other uracil herbicides, such as bromacil and lentacil . it is unique in its specific application and effectiveness in certain crops. Unlike bromacil, which is used for non-crop areas, terbacil is primarily used in food and feed crops . Additionally, terbacil’s selective action and lower toxicity profile make it a preferred choice in many agricultural settings .

Similar Compounds

Bromacil: Used for non-crop areas and has a broader spectrum of activity.

Lentacil: Another uracil herbicide with similar properties but different application areas.

Terbacil’s unique combination of selectivity, effectiveness, and safety profile distinguishes it from these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.